メチサゾン
概要
説明
メチサゾンは、ポックスウイルスに対する抗ウイルス活性を有する合成化合物です。1960年代に開発され、天然痘感染症に対して有望な結果を示しました。 広く使用されることは、発展途上国における物流上の課題と、代替治療法の利用可能性により制限されました .
科学的研究の応用
Metisazone has several scientific research applications:
Chemistry: It is used as a model compound to study antiviral mechanisms and the synthesis of related antiviral agents.
Biology: Metisazone is used in research to understand the inhibition of viral replication and protein synthesis.
Medicine: It has been studied for its potential use in treating viral infections, particularly those caused by poxviruses.
作用機序
メチサゾンは、ウイルスにおけるメッセンジャーRNAとタンパク質の合成を阻害することによって抗ウイルス効果を発揮します。この阻害は、宿主生物内でのウイルスの複製と拡散を防ぎます。メチサゾンの分子標的は、転写と翻訳プロセスに関与するウイルス酵素とタンパク質です。 これらの標的に結合することによって、メチサゾンはウイルス機械の正常な機能を阻害し、ウイルス複製を抑制します .
類似の化合物との比較
メチサゾンは、メッセンジャーRNAとタンパク質合成を阻害する特定のメカニズムにより、他の抗ウイルス化合物と比較してユニークです。類似の化合物には以下が含まれます。
リバビリン: ウイルスのRNA合成を阻害する抗ウイルス薬。
アシクロビル: ウイルスのDNAポリメラーゼを標的とする抗ウイルス薬。
シドフォビル: ウイルスのDNA合成を阻害する抗ウイルス薬。これらの化合物は抗ウイルス特性を共有していますが、メチサゾンのユニークな作用機序とポックスウイルスに対する特定の効果は、他の抗ウイルス薬とは異なります .
Safety and Hazards
将来の方向性
Promising data from in silico docking studies of new Methisazone compounds (modified with calcium, iron, magnesium, manganese, or zinc) designed to bind more strongly to key proteins involved in replication of SARS-CoV-2 have been presented . Further studies are warranted to identify whether these compounds may be effective for treatment and/or prophylaxis .
生化学分析
Biochemical Properties
Methisazone plays a significant role in biochemical reactions, particularly in the inhibition of mRNA and protein synthesis
Cellular Effects
Methisazone has been shown to have suppressive effects on both immune and hematopoietic cellular responses . It influences cell function by inhibiting mRNA and protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Methisazone involves the inhibition of mRNA and protein synthesis This inhibition can lead to changes in gene expression and can affect the activity of enzymes and other proteins within the cell
準備方法
メチサゾンは、N-メチルイサチンとチオセミカルバジドの縮合によって合成されます . この反応は通常、反応物を適切な溶媒中で制御された条件下で加熱してメチサゾンを得ることを伴います。 工業的生産方法は、収率と純度を最大化し、大規模製造のためにプロセスをスケールアップするために反応条件を最適化することを含む場合があります .
化学反応の分析
メチサゾンは、次を含むさまざまな化学反応を受けます。
酸化: メチサゾンは、特定の条件下で酸化されて対応する酸化物を形成する可能性があります。
還元: 還元反応は、メチサゾンを還元型に変換することができます。
置換: メチサゾンは、官能基が他の基に置き換えられる置換反応を受けることができます。これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。
科学研究アプリケーション
メチサゾンには、いくつかの科学研究アプリケーションがあります。
化学: 抗ウイルス機構と関連する抗ウイルス薬の合成を研究するためのモデル化合物として使用されます。
生物学: メチサゾンは、ウイルス複製とタンパク質合成の阻害を理解するための研究で使用されます。
医学: 特にポックスウイルスによって引き起こされるウイルス感染症の治療における潜在的な使用について研究されています。
業界: メチサゾンの抗ウイルス特性により、表面や材料の抗ウイルスコーティングや処理を開発するための候補となっています .
類似化合物との比較
Metisazone is unique compared to other antiviral compounds due to its specific mechanism of inhibiting messenger RNA and protein synthesis. Similar compounds include:
Ribavirin: An antiviral drug that inhibits viral RNA synthesis.
Acyclovir: An antiviral agent that targets viral DNA polymerase.
Cidofovir: An antiviral drug that inhibits viral DNA synthesis. While these compounds share antiviral properties, metisazone’s unique mechanism of action and its specific effectiveness against poxviruses set it apart from other antiviral agents.
特性
IUPAC Name |
(2-hydroxy-1-methylindol-3-yl)iminothiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUCVNWOZLIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046413, DTXSID10859687 | |
Record name | Methisazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1910-68-5, 26153-15-1 | |
Record name | Methisazone [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metisazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13641 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methisazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methisazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methisazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metisazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHISAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3QML4J07E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methisazone exert its antiviral effect?
A: Methisazone primarily acts by inhibiting the synthesis of late viral proteins, effectively preventing the assembly of complete, infectious viral particles. [, , , ] This occurs when the compound is present during a significant portion of the viral replication cycle. [] In the case of vaccinia virus, methisazone disrupts the formation of the polyribosomal late messenger RNA complex, hindering the production of essential viral proteins. []
Q2: Against which viruses has methisazone demonstrated activity?
A: Methisazone exhibits a broad spectrum of activity against both DNA and RNA viruses. It is most recognized for its efficacy against poxviruses like variola (smallpox) and vaccinia. [, , , , ] Notably, it has shown greater efficacy in preventing smallpox in exposed individuals (prophylaxis) rather than treating the disease after clinical manifestation. [, , , ] Research indicates its potential against other viruses, including:
- Adenoviruses: Methisazone inhibits various adenovirus types, including 3, 7, 9, 11, 14, 16, 17, 21, and 28, as well as the simian adenovirus SV15. []
- Herpesviruses: Methisazone shows activity against certain herpesviruses, such as varicella-zoster virus (chickenpox), and has been investigated for potential in treating herpes simplex virus. [, , , ]
- Other RNA viruses: Studies demonstrate methisazone's inhibitory effects on the replication of RNA viruses like cowpea chlorotic mottle virus, foot-and-mouth disease virus, and certain rhinoviruses. [, ]
Q3: Are there differences in methisazone's efficacy against different poxviruses?
A: Yes, methisazone exhibits varying degrees of effectiveness against different poxviruses. While it effectively inhibits vaccinia virus replication in humans and animal models, it does not demonstrate the same level of protection against the closely related mousepox virus (ectromelia virus) in mice. [] This suggests that subtle differences in viral proteins or replication mechanisms can significantly impact methisazone's efficacy.
Q4: What is the molecular formula, weight, and relevant spectroscopic data for methisazone?
A: Methisazone has the molecular formula C10H11N4OS and a molecular weight of 235.29 g/mol. Detailed spectroscopic data, including infrared (IR) spectra analysis, can be found in scientific publications. [, ]
Q5: Does the modified form of methisazone remain stable over time?
A: No, the unstable polymorph of methisazone, formed through grinding, tends to revert to its original fibrous form upon storage. [] This reversion negatively affects its solubility and bioavailability. [] Further research and formulation strategies are needed to improve the long-term stability of the more soluble form of methisazone.
Q6: What approaches can enhance the stability and bioavailability of methisazone?
A6: Researchers are exploring various formulation strategies to overcome the challenges associated with methisazone's stability and bioavailability. These include:
- Complexation: Studies demonstrate that complexing methisazone with metals like copper can influence its stability and potentially its activity. []
- Novel drug delivery systems: Incorporating methisazone into nanoparticles or other advanced drug delivery systems could offer a promising avenue for improving its stability, solubility, and targeted delivery. []
Q7: Does methisazone interact with the immune system?
A: Yes, studies have shown that methisazone can have both stimulatory and suppressive effects on the immune system. [, ] At therapeutic doses, methisazone has been shown to suppress both humoral and cellular immune responses in mice. [] This immunosuppressive effect was observed in antibody responses to sheep erythrocytes and in the response of hemopoietic colony-forming cells to adjuvant stimulation. [, ]
Q8: Can methisazone be used safely alongside other medications?
A: More research is needed to fully understand the potential for interactions between methisazone and other medications. Clinicians should be aware of the potential for additive effects when co-administering methisazone with other drugs known to suppress the immune system. []
Q9: What are the current research areas focusing on methisazone?
A9: Despite its limited use, methisazone continues to be investigated for its potential in various areas:
- Drug repurposing: Researchers are exploring the use of methisazone against emerging viral infections, including SARS-CoV-2, through computational modeling and in vitro studies. [, ]
- Novel derivatives: Synthesizing and evaluating new methisazone derivatives with improved potency, stability, and pharmacokinetic profiles is an active area of research. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。